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molecular formula C9H7F3O3 B121510 Methyl 2-(trifluoromethoxy)benzoate CAS No. 148437-99-4

Methyl 2-(trifluoromethoxy)benzoate

Cat. No. B121510
M. Wt: 220.14 g/mol
InChI Key: VDJYJSUDISVNRS-UHFFFAOYSA-N
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Patent
US06562807B2

Procedure details

Fuming nitric acid (5 mL) was cooled on an ice bath. Methyl 2-(trifluoromethoxy)benzoate (5 g, 22.7 mmol) was slowly added within 30 min keeping the temperature below 15° C. The reaction was then stirred at 60° C. for 1 hour and 2 hours at room temperature. The mixture was poured on ice water whereupon an oil separated. The aqueous supernatant was decanted and additional water (50 mL) was added to the oil. After neutralisation with sodium hydrogen carbonate, the mixture was extracted with ethyl acetate (25 mL). The aqueous phase was extracted with ethyl acetate (15 mL) once more. The combined organic phases were washed with saturated sodium chloride (2×15 mL), dried (magnesium sulphate), and concentrated in vacuo to give 5.69 g of 5-nitro-2-trifluoromethoxybenzoic acid methyl ester.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]([F:19])([F:18])[O:7][C:8]1[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=1[C:10]([O:12][CH3:13])=[O:11]>>[CH3:13][O:12][C:10](=[O:11])[C:9]1[CH:14]=[C:15]([N+:1]([O-:4])=[O:2])[CH:16]=[CH:17][C:8]=1[O:7][C:6]([F:5])([F:19])[F:18]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC(OC1=C(C(=O)OC)C=CC=C1)(F)F

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred at 60° C. for 1 hour and 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 15° C
ADDITION
Type
ADDITION
Details
The mixture was poured on ice water whereupon an oil
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The aqueous supernatant was decanted
ADDITION
Type
ADDITION
Details
additional water (50 mL) was added to the oil
EXTRACTION
Type
EXTRACTION
Details
After neutralisation with sodium hydrogen carbonate, the mixture was extracted with ethyl acetate (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (15 mL) once more
WASH
Type
WASH
Details
The combined organic phases were washed with saturated sodium chloride (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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